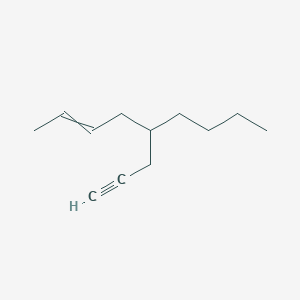

5-(Prop-2-YN-1-YL)non-2-ene

Description

Structure

3D Structure

Properties

CAS No. |

61786-32-1 |

|---|---|

Molecular Formula |

C12H20 |

Molecular Weight |

164.29 g/mol |

IUPAC Name |

5-prop-2-ynylnon-2-ene |

InChI |

InChI=1S/C12H20/c1-4-7-10-12(9-6-3)11-8-5-2/h3-4,7,12H,5,8-11H2,1-2H3 |

InChI Key |

WQDSLRIRCQHDSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC=CC)CC#C |

Origin of Product |

United States |

Significance of Alkenyne Architectures in Chemical Synthesis and Mechanistic Studies

Alkenyne frameworks are of paramount importance in chemical synthesis and the study of reaction mechanisms. mit.edunih.gov The dual presence of C=C and C≡C bonds within a single molecule provides a versatile platform for a wide array of chemical transformations. These functional groups can react selectively or in concert, leading to the efficient construction of complex molecular scaffolds. rsc.org The reactivity of enynes is heavily influenced by the spatial relationship between the alkene and alkyne moieties, as well as the presence of substituents.

In mechanistic studies, enynes are valuable probes for understanding fundamental reaction pathways. mit.edu Metal-catalyzed reactions of enynes, for instance, have unveiled intricate details of organometallic intermediates and catalytic cycles. nih.govnih.gov The investigation of these reactions contributes to the development of new synthetic methods with high levels of control over stereochemistry and regiochemistry. The ability of the alkene and alkyne groups to participate in cycloaddition reactions, for example, allows for the formation of diverse cyclic and polycyclic systems. mit.edu

Structural Characteristics of 5 Prop 2 Yn 1 Yl Non 2 Ene: a Dual Functional Group Perspective

The structure of 5-(prop-2-yn-1-yl)non-2-ene, with the IUPAC name 5-prop-2-ynylnon-2-ene, presents a molecule with two distinct reactive sites: a carbon-carbon double bond and a carbon-carbon triple bond. nih.gov Its molecular formula is C₁₂H₂₀. nih.gov This arrangement of functional groups classifies it as a 1,6-enyne, where the double and triple bonds are separated by three single bonds.

From a dual functional group perspective, the alkene at the C-2 position is disubstituted, which influences its stability and reactivity. Generally, the stability of an alkene increases with the number of alkyl substituents on the double-bonded carbons. masterorganicchemistry.com The terminal alkyne at the end of the propargyl group possesses an acidic proton, a characteristic feature that allows for a range of specific chemical transformations, such as deprotonation followed by reaction with electrophiles. The non-conjugated nature of the double and triple bonds in this compound dictates that they will often react independently in the absence of a catalyst that can bring them into proximity.

Below is a table summarizing some of the computed properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₂₀ |

| IUPAC Name | 5-prop-2-ynylnon-2-ene |

| CAS Number | 61786-32-1 |

| Molar Mass | 164.29 g/mol |

| Exact Mass | 164.156500638 Da |

Data sourced from PubChem. nih.gov

Overview of Research Trajectories for Alkene and Alkyne Containing Compounds

Strategies for Carbon-Carbon Bond Formation Involving Prop-2-yn-1-yl Moieties

The construction of the carbon skeleton, particularly the installation of the propargyl group, is a central aspect of synthesizing these molecules. Several powerful reactions are employed to achieve this.

Nucleophilic substitution is a fundamental and widely used method for introducing the propargyl group. This typically involves the reaction of a nucleophile with a propargyl halide or another derivative with a good leaving group.

The SN2 (bimolecular nucleophilic substitution) reaction is a common pathway for forming carbon-carbon bonds. rsc.org In the context of synthesizing propargyl-containing compounds, this often involves an acetylide anion acting as the nucleophile, attacking an alkyl halide. For instance, the synthesis of substituted N-propargyl isatins proceeds through the SN2 reaction of the corresponding isatin (B1672199) with propargyl bromide. researchgate.net This approach is also utilized in the synthesis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, where phenytoin (B1677684) is alkylated with propargyl bromide. iucr.org

The efficiency of these reactions can be influenced by factors such as the solvent, base, and reaction conditions. For example, the use of microwave assistance has been shown to be an effective procedure for the propargylation of isatins. researchgate.net The choice of leaving group on the propargyl moiety is also critical, with bromides and chlorides being common choices. researchgate.netiucr.org Competition between SN2 and SN2′ (allylic rearrangement) pathways can occur in propargylic systems, leading to the formation of allenes as byproducts. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reaction Type |

| Isatin | Propargyl bromide | K2CO3 | N-propargyl isatin | SN2 |

| Phenytoin | Propargyl bromide | K2CO3 | 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione | Alkylation |

| Propargyl alcohol | Alkynylsilane | H-K10 montmorillonite | 1,4-diyne | Nucleophilic substitution |

| Propargyl alcohol | Various nucleophiles | Sulfuric acid | Substituted propargyl compounds | Nucleophilic substitution |

Organometallic reagents and metal-catalyzed coupling reactions offer powerful and versatile methods for the formation of carbon-carbon bonds in the synthesis of enynes.

Grignard Reagents: Propargyl Grignard reagents are readily prepared from propargyl halides and magnesium, often with the aid of a catalyst like ZnBr2 to avoid the use of mercury. nih.gov These reagents are effective nucleophiles and can add to carbonyl compounds to form homopropargylic alcohols. thieme-connect.de For instance, the addition of prop-2-ynylmagnesium bromide to an α,β-unsaturated ketone is a key step in the synthesis of neocarzinostatin (B611948) chromophore analogues. thieme-connect.de Iron-catalyzed cross-coupling of propargyl ethers with Grignard reagents provides a route to functionalized allenes. diva-portal.org

Metal-Catalyzed Processes: Transition metal-catalyzed reactions are central to modern organic synthesis and provide efficient pathways to enynes. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are widely used to connect alkynes with vinyl halides. rsc.org Iron-catalyzed Suzuki-Miyaura coupling of propargyl electrophiles with alkenylborates is another effective method for the stereoselective synthesis of 1,4-enynes. rsc.org These reactions often exhibit high functional group tolerance and stereoselectivity. rsc.org Other metals like copper and indium have also been utilized in catalytic systems for the synthesis of related structures. rsc.orgresearchgate.net

| Catalyst | Reactant 1 | Reactant 2 | Product Type |

| Fe(acac)3 | Propargyl ether | Grignard reagent | Allene (B1206475) |

| Pd(OAc)2 | 1-Bromoalkyne | Olefin | Enyne |

| Iron catalyst | Propargyl electrophile | Alkenylborate | 1,4-enyne |

| Cu(I) | Terminal alkyne | Terminal alkyne | 1,3-enyne |

Alkylation and etherification are important transformations for elaborating the structure of propargyl-containing compounds.

Alkylation: The alkylation of acetylide anions is a classic method for forming carbon-carbon bonds. libretexts.org The terminal alkyne of a propargyl group can be deprotonated with a strong base to form a nucleophilic acetylide, which can then react with an alkyl halide in an SN2 reaction. pdx.edu This allows for the extension of the carbon chain at the alkyne terminus. Asymmetric α-alkylation of α-branched aldehydes with propargyl bromide can be achieved using enamine-based organocatalysis, leading to products with a chiral quaternary carbon stereocenter. mdpi.com

Etherification: Propargyl ethers are valuable synthetic intermediates. They can be synthesized through the nucleophilic substitution of propargyl alcohols. mdpi.comcore.ac.uk Lewis acids like scandium and lanthanum triflates can catalyze the direct etherification of propargyl alcohols with other alcohols. jst.go.jp An iron-mediated organometallic umpolung approach has been developed for the C-H etherification of unadorned alkynes, providing a direct route to propargyl ethers. nih.govresearchgate.netresearchgate.net

| Reaction Type | Reactants | Catalyst/Reagent | Product |

| Alkylation | Acetylide anion, Alkyl halide | - | Alkylated alkyne |

| Asymmetric Alkylation | α-branched aldehyde, Propargyl bromide | Chiral primary amino acid | Product with chiral quaternary center |

| Etherification | Propargyl alcohol, Alcohol | Sc(OTf)3 or La(OTf)3 | Propargyl ether |

| C-H Etherification | Alkyne, Alcohol | Iron catalyst | Propargyl ether |

Functional Group Interconversions on the Alkene Moiety of 5-(Prop-2-YN-1-YL)non-2-ene

Functional group interconversion refers to the transformation of one functional group into another. wikipedia.org On the alkene portion of a molecule like this compound, a variety of such transformations are possible, allowing for the synthesis of diverse derivatives.

Common reactions of alkenes that fall under functional group interconversions include:

Hydrogenation: The double bond can be reduced to a single bond using catalytic hydrogenation, converting the alkene to an alkane. Using specific catalysts like Lindlar's catalyst allows for the selective reduction of an alkyne to a cis-alkene. pdx.edu

Halogenation: Addition of halogens (e.g., Br2, Cl2) across the double bond results in a dihaloalkane. pdx.edu

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond yields a haloalkane. pdx.edu

Hydration: The addition of water across the double bond, typically catalyzed by acid, produces an alcohol. pdx.edu

Epoxidation: Alkenes can be converted to epoxides using peroxy acids. These epoxides can then be opened to form trans-diols. imperial.ac.uk

Dihydroxylation: Alkenes can be converted to cis-diols using reagents like osmium tetroxide or potassium permanganate. imperial.ac.uk

Ozonolysis: Cleavage of the double bond with ozone, followed by workup, can yield aldehydes, ketones, or carboxylic acids, depending on the workup conditions. pdx.edu

These transformations allow for the introduction of a wide range of functionalities onto the alkene part of the enyne structure, significantly expanding the synthetic possibilities.

Chemo- and Regioselective Synthesis of Enyne Systems Related to this compound

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like enynes, ensuring that reactions occur at the desired functional group and position.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of enynes, this could involve, for example, a reaction that selectively targets the alkyne in the presence of the alkene, or vice versa. For instance, a nickel-catalyzed reductive 1,4-alkylarylation of 1,3-enynes has been developed that shows excellent chemo- and regioselectivity. acs.org Similarly, copper(I)-catalyzed radical 1,2-carboalkynylation with two different terminal alkynes demonstrates high chemoselectivity. nih.gov

Regioselectivity is the preference for bond formation at one position over another. In the synthesis of enynes, controlling the regioselectivity is crucial for obtaining the desired isomer. For example, palladium-catalyzed head-to-head dimerization of terminal alkynes can produce 1,4-enynes with high regioselectivity. uic.edu The reductive deoxygenation of 1-en-4-yn-3-ols to 1,4-enynes using FeF3 and TfOH co-catalysis also proceeds with high chemo- and regioselectivity. rsc.org Visible light photocatalysis has been used for the intermolecular cross [2+2] cycloaddition of enynes with alkenes to produce alkynyl cyclobutanes with high chemo- and regioselectivity. nsf.gov

| Reaction | Catalyst/Reagent | Selectivity | Product |

| Reductive deoxygenation of 1-en-4-yn-3-ols | FeF3, TfOH | Chemo- and Regioselective | 1,4-enyne |

| Reductive 1,4-alkylarylation of 1,3-enynes | Nickel catalyst | Chemo- and Regioselective | Tri- and tetrasubstituted allenes |

| Radical 1,2-carboalkynylation | Copper(I) catalyst | Chemo-, Regio-, and Stereoselective | Axially chiral 1,3-enynes |

| Head-to-head dimerization of terminal alkynes | Palladium catalyst | Regio- and Stereoselective | 1,4-enynes |

| Cross [2+2] cycloaddition of enynes and alkenes | fac-Ir(ppy)3 | Chemo- and Regioselective | Alkynyl cyclobutanes |

Asymmetric Synthesis Approaches for Chiral Enynes Featuring the Prop-2-yn-1-yl Group

The development of asymmetric methods to synthesize chiral enynes is of significant importance, as these compounds are valuable building blocks in organic synthesis. dicp.ac.cn

Several strategies have been developed to achieve the enantioselective synthesis of chiral enynes. One approach involves the catalytic asymmetric addition of alkynes to aldehydes to produce chiral propargylic alcohols, which are precursors to chiral enynes. nih.govacs.org These chiral propargylic alcohols can then undergo further transformations, such as the Pauson-Khand reaction, to form complex bicyclic products with high diastereoselectivity and enantiomeric purity. nih.govacs.org

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of 1,4-enynes. dicp.ac.cnthieme-connect.com For example, a chiral Brønsted acid can catalyze the enantioselective alkenylation of propargyl alcohols with trialkenylboroxines. dicp.ac.cnthieme-connect.com The presence of a hydrogen-bond donor group in the propargyl alcohol substrate was found to be crucial for achieving high stereoselectivity in this reaction. thieme-connect.com

Transition-metal catalysis is another key approach. Chiral N-triflyl phosphoramide (B1221513) has been used as a catalyst for the enantioselective synthesis of 1,4-enynes through a 1,6-conjugate addition of boroxines to in situ generated alkynyl aza-p-quinone methides. researchgate.net Phase-transfer catalysis has also been successfully employed for the asymmetric propargylation of pyrazolones, yielding products with all-carbon quaternary stereocenters with high enantioselectivity. acs.org

| Method | Catalyst/Reagent | Substrates | Product |

| Asymmetric alkyne addition | Chiral catalyst | Aldehyde, Alkyne | Chiral propargylic alcohol |

| Organocatalytic alkenylation | Chiral Brønsted acid | Propargyl alcohol, Trialkenylboroxine | Chiral 1,4-enyne |

| 1,6-Conjugate addition | Chiral N-triflyl phosphoramide | α-Amino propargyl alcohol, Boroxine | Chiral 1,4-enyne |

| Phase-transfer catalysis | Amide-based phase-transfer catalyst | Pyrazolone, Propargyl bromide | Chiral propargyl pyrazolone |

Electrophilic and Nucleophilic Additions to the Alkene and Alkyne Functions

The π-bonds of the alkene and alkyne moieties in enyne systems are susceptible to attack by both electrophiles and nucleophiles. The regioselectivity and chemoselectivity of these additions are influenced by the electronic properties of the substituents and the reaction conditions.

Electrophilic Additions: Electrophilic addition to unsymmetrical alkenes and alkynes generally follows Markovnikov's rule, where the electrophile adds to the carbon atom with the greater number of hydrogen atoms, leading to the formation of a more stable carbocation intermediate. libretexts.org In the case of "this compound," the internal double bond presents two potential sites for electrophilic attack. The resulting carbocation stability will dictate the major product. Similarly, the terminal alkyne can undergo electrophilic addition. For instance, the addition of hydrogen halides (HX) can occur once to yield a vinyl halide or twice to form a gem-dihalide. libretexts.org The relative reactivity of the alkene versus the alkyne towards an electrophile is a nuanced issue, often depending on the specific electrophile and reaction conditions.

Propargylic cations, which can be generated from related propargyl alcohols, can act as electrophiles themselves, reacting with other unsaturated systems like allenes to form complex enyne structures. researchgate.net

Nucleophilic Additions: Nucleophilic additions to unactivated alkenes and alkynes are less common but can be achieved with highly reactive nucleophiles or through activation of the π-system, for example, with a metal catalyst. In the context of conjugated enynes, nucleophilic 1,4-addition, also known as conjugate or Michael addition, is a prevalent reaction pathway. bham.ac.uklibretexts.org This reaction is particularly effective with soft nucleophiles like thiols, amines, and Gilman reagents. bham.ac.uklibretexts.org For instance, the addition of thiols to activated alkynes is a highly efficient reaction, often meeting the criteria of "click chemistry". bham.ac.uk Depending on the substrate and conditions, nucleophiles can also add in a 1,2-fashion to the alkyne or undergo substitution reactions. The regioselectivity of nucleophilic attack on enynes can be controlled by the substitution pattern and the nature of the nucleophile and catalyst. For example, in copper-catalyzed reactions of yne-allylic carbonates, the nucleophile can attack at either the α or γ position relative to the leaving group, leading to 1,3-enynes or 1,4-enynes, respectively. beilstein-journals.org

The table below summarizes the general outcomes of addition reactions to enyne systems.

| Reaction Type | Reagent Type | General Outcome |

| Electrophilic Addition | Halogen Acids (HX) | Markovnikov addition to alkene and/or alkyne |

| Nucleophilic Addition | Soft Nucleophiles (e.g., R₂CuLi, RSH) | 1,4-conjugate addition to conjugated enynes |

| Nucleophilic Substitution | Various Nucleophiles (with appropriate leaving group) | Formation of substituted enynes |

Cyclization Reactions and Annulation Pathways Involving the Enyne System

The dual functionality of enynes makes them excellent substrates for a variety of cyclization and annulation reactions, providing access to a wide range of carbocyclic and heterocyclic structures.

Transition metal catalysts can orchestrate a diverse array of cycloaddition reactions with enynes, leading to the formation of complex cyclic systems with high efficiency and selectivity. nih.gov

[2+2+2] Cycloadditions: This powerful reaction involves the trimerization of alkynes or the co-cyclization of an alkyne with other unsaturated partners to form six-membered rings. Metal catalysts, such as those based on rhodium, cobalt, and nickel, are commonly employed. thieme-connect.combohrium.com These reactions are highly atom-economical and can be used to construct functionalized benzenoid and heterocyclic rings.

[5+2] Cycloadditions: Rhodium catalysts have been shown to promote the intramolecular (5+2) cycloaddition of 1,4-enynes with tethered π-systems (alkynes, alkenes, or allenes). nih.gov This methodology provides an efficient route to seven-membered rings.

[(2+2)+1] and [(2+2)+2] Carbocyclizations: Transition metal-catalyzed carbocyclizations of 1,6-enynes with alkenes offer a pathway to construct polycyclic scaffolds. However, the use of polysubstituted alkenes can be challenging due to their lower reactivity. rsc.org

[3+2] Annulations: Palladium(II) catalysts can facilitate the intramolecular acetoxylative (3+2) annulation of 1,6-enynes. researchgate.net

The table below provides examples of metal-catalyzed cycloadditions of enynes.

| Cycloaddition Type | Catalyst Example | Resulting Ring System |

| [2+2+2] | Co, Rh, Ni complexes | 6-membered rings |

| [5+2] | Rh complexes | 7-membered rings |

| [(2+2)+1] / [(2+2)+2] | Rh, Pd complexes | Polycyclic systems |

| [3+2] | Pd(II) complexes | 5-membered rings |

Intramolecular annulation of enynes provides a direct route to fused ring systems. Gold and silver catalysts are particularly effective in promoting the annulation of aniline-linked 1,6-enynes, leading to the formation of 1,2-dihydroquinolines. rsc.orgrsc.org The reaction mechanism can involve the formation of a cyclopropyl (B3062369) gold-carbene intermediate. rsc.org

Intramolecular hydroarylation of alkynes is an atom-economical method for synthesizing alkenyl arenes. Gold(I) catalysts can promote the 6-exo-dig cyclization of lactam-derived enynes to produce tetrahydrobenzo[g]quinolines. unito.it Platinum-catalyzed 6-endo intramolecular hydroarylation of certain aryl enynes yields functionalized naphthalenes. acs.org Furthermore, cobalt catalysts have been utilized for the asymmetric hydroarylative cyclization of enynes, creating multiple new bonds in a single, atom-economical step. nih.govacs.orgd-nb.info

The enyne motif is a versatile precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles.

Pyrrole (B145914) Synthesis: Polysubstituted pyrroles can be efficiently prepared through the copper-hydride (CuH)-catalyzed coupling of 1,3-enynes and nitriles. nih.govmit.edu This method exhibits broad functional group tolerance. Palladium-catalyzed divergent cycloisomerization of 1,6-enynes also offers a pathway to pyrrole derivatives. rsc.org Another approach involves a one-pot tandem enyne cross metathesis-cyclization of propargylamines with ethyl vinyl ether using a Grubbs' catalyst. organic-chemistry.org Additionally, tandem annulation of 1,3-enynes can lead to functionalized pyrroles through electrophilic iodocyclization of 2-nitro-1,3-enynes or Au/Ag-catalyzed oxidative aza-annulation of 1,3-enynyl azides. beilstein-journals.org

Oxazoline (B21484) Synthesis: 4-Allenyloxazolines can be synthesized from (Z)-2-en-4-yn-1-ols via a reaction with trichloroacetonitrile, which proceeds through a propargyl/allenyl isomerization. acs.org Another strategy involves the palladium-catalyzed reaction of N-propargyl oxazolidines, which undergoes a domino process of alkyne-enabled 1,5-hydrogen transfer and C-N bond activation to yield a variety of oxazolines. bohrium.com The synthesis of oxazolines can also be achieved through a [3+2] cycloaddition of aldehydes with tosylmethyl isocyanide under basic conditions. nih.gov Axially chiral oxazoline ligands have also been synthesized and used in gold-catalyzed asymmetric cyclization of 1,6-enynes. beilstein-journals.org

Isomerization and Rearrangement Processes of Prop-2-yn-1-yl Containing Compounds

Compounds containing the prop-2-yn-1-yl (propargyl) group can undergo characteristic isomerization reactions, most notably the propargyl-allenyl rearrangement.

The propargyl-allenyl isomerization is a fundamental rearrangement where a propargyl group converts to an allenyl group, or vice versa. This process is often base-catalyzed and can occur in situ during a reaction sequence, providing access to reactive allene intermediates. researchgate.netacs.org For example, a sequential three-component copper-catalyzed coupling/propargyl-allenyl isomerization/[4+2] cyclization reaction has been used to synthesize highly substituted tetrahydro-1H-isoindolones. researchgate.net

Computational studies have shed light on the mechanism of this isomerization. For instance, the isomerization of propargyltrichlorosilane (B14692540) to allenyltrichlorosilane can be promoted by bases like N,N-diisopropylethylamine, which stabilizes the transition states and intermediates in the pathway. nih.govbeilstein-journals.org The isomerization can also be a key step in palladium-catalyzed reactions, where a zwitterionic π-allenyl palladium species is generated through the oxidative addition of Pd(0) to a propargylic substrate. mdpi.com

Thermal and Catalytic Rearrangements on Potential Energy Surfaces

Enyne compounds, such as this compound, are known to undergo a diverse array of skeletal rearrangements when subjected to thermal or catalytic conditions. These transformations are governed by the intricate potential energy surfaces that dictate the plausible reaction pathways.

Gold(I) catalysts are particularly effective in activating the alkyne moiety of 1,n-enynes towards nucleophilic attack, including from the tethered alkene. acs.org This activation initiates cycloisomerization reactions that can lead to complex molecular architectures. acs.org The mechanism often involves the formation of a cyclopropyl gold(I) carbene-like intermediate, which can then rearrange to various products. acs.org The specific outcome of these rearrangements is highly dependent on the substitution pattern of the enyne and the reaction conditions.

Computational studies, often employing Density Functional Theory (DFT), are crucial for elucidating the potential energy surfaces of these rearrangements. researchgate.netnih.govescholarship.org These studies help to understand the thermodynamics and kinetics of different pathways, including the activation energies for various steps and the relative stabilities of intermediates and products. nih.gov For instance, the Fritsch–Buttenberg–Wiechell (FBW) rearrangement of alkylidene carbenes to alkynes has been computationally shown to be thermodynamically favorable for certain systems, with calculated activation energies that are comparable to those of other known rearrangements. nih.gov

The Claisen rearrangement is another important thermal rearrangement applicable to propargyloxy-substituted compounds. nih.gov This researchgate.netresearchgate.net-sigmatropic shift can be catalyzed by transition metals like palladium and copper, enabling the enantioselective synthesis of complex molecules. nih.gov Merging catalytic asymmetric synthesis with subsequent olefin isomerization-Claisen rearrangement (ICR) reactions provides a powerful strategy for constructing stereochemically rich structures. pitt.edu

The Meyer-Schuster and Rupe rearrangements are characteristic reactions of propargylic alcohols, which can be seen as related structures to the prop-2-yn-1-yl motif. ucl.ac.uk The Meyer-Schuster rearrangement involves the 1,3-isomerization of a propargylic alcohol to an α,β-unsaturated ketone. ucl.ac.uk Gold catalysts have been shown to be highly effective in promoting this transformation under mild conditions. ucl.ac.uk

| Rearrangement Type | Catalyst/Condition | Key Features |

| Gold-Catalyzed Cycloisomerization | Gold(I) complexes | Activation of the alkyne, formation of cyclopropyl gold(I) carbene intermediates. acs.org |

| Claisen Rearrangement | Thermal or Transition Metal (Pd, Cu) | researchgate.netresearchgate.net-Sigmatropic rearrangement, applicable to allyl and propargyl ethers. nih.govpitt.edu |

| Meyer-Schuster Rearrangement | Acid or Gold Catalyst | 1,3-Isomerization of propargylic alcohols to α,β-unsaturated enones. ucl.ac.uk |

| Fritsch–Buttenberg–Wiechell Rearrangement | Thermal | Rearrangement of an alkylidene carbene to an alkyne. nih.gov |

Radical Reactions of the Enyne System

The enyne system is a versatile platform for radical reactions, enabling the construction of a wide variety of cyclic and difunctionalized compounds. nih.gov Radical addition to either the double or triple bond can initiate a cascade of events, often leading to the formation of five- or six-membered rings through intramolecular cyclization. nih.govresearchgate.net

The regioselectivity of the initial radical attack is a key factor in determining the final product. Radical addition to the alkene is a common initiation step, followed by a 5-exo or 6-exo cyclization onto the alkyne. nih.gov Conversely, radical addition to the alkyne can also occur, leading to different cyclization pathways. nih.gov The nature of the radical species, the substitution pattern of the enyne, and the reaction conditions all play a role in controlling the outcome of these reactions.

A variety of methods can be employed to generate the initial radical species, including the use of radical initiators, transition metal catalysis, photoredox catalysis, and electrochemical methods. nih.gov For instance, copper-catalyzed reactions of 1,6-enynes with radical precursors can lead to the synthesis of functionalized five-membered rings. nih.gov Similarly, visible-light-induced photoredox catalysis has emerged as a powerful tool for initiating radical bicyclization reactions of enynes, allowing for the synthesis of complex polycyclic structures under mild conditions. acs.orgrsc.org

Recent research has highlighted several specific examples of radical reactions involving enyne systems:

Difunctionalization: Radical addition followed by cyclization can introduce two new functional groups into the molecule in a single pot. nih.gov

Synthesis of Heterocycles: Radical cyclization of N-tethered enynes is a common strategy for the synthesis of nitrogen-containing heterocycles like pyrrolidines and quinolines. researchgate.netacs.org

Annulation Reactions: Radical-mediated [2+2+m] annulations of 1,n-enynes provide efficient access to fused polycyclic compounds. researchgate.net

| Radical Reaction Type | Key Features | Examples of Initiators/Catalysts |

| Radical Addition-Cyclization | Formation of cyclic structures, potential for difunctionalization. nih.gov | Radical initiators (e.g., AIBN), transition metals (e.g., Cu, Fe), photoredox catalysts. nih.gov |

| Radical Bicyclization | Construction of fused polycyclic systems. acs.org | Dual nickel- and iridium-photocatalysis. acs.org |

| [2+2+m] Annulation | Formation of five- to six-membered-ring-fused polycycles. researchgate.net | Various radical-mediated methods. researchgate.net |

Cascade and Multicomponent Reactions Incorporating the Prop-2-yn-1-yl Motif

The prop-2-yn-1-yl (propargyl) group is a valuable building block in cascade and multicomponent reactions, which allow for the rapid assembly of complex molecular scaffolds from simple precursors in a single operation. nih.govmanchester.ac.uk These reactions are highly atom-economical and often proceed with high stereoselectivity.

Multicomponent reactions involving propargylamines, which are closely related to the title compound, are particularly well-developed. The A³-coupling (alkyne-aldehyde-amine) is a classic example, leading to the formation of propargylamines. These products can then undergo further transformations in a cascade sequence. For instance, a copper/cadmium-cocatalyzed domino A³-coupling/1,5-hydride transfer/α-alkynylation has been developed for the synthesis of nitrogen-tethered 1,6-enynes. rsc.org

Visible-light-induced multicomponent cascade reactions have also been employed to synthesize complex heterocyclic systems. For example, a cascade cyanoalkylsulfonylation/cyclization/aromatization of N-propargyl aromatic amines has been developed to access cyanoalkylsulfonylated quinolines. acs.org

Copper catalysis plays a significant role in many of these cascade reactions. A copper-relay-catalyzed three-component cascade reaction combined with a 12π electrocyclization has been used to construct perifused ring systems. chinesechemsoc.org The reaction proceeds through the generation of a propargylamine (B41283) intermediate, which then undergoes further transformations. chinesechemsoc.org

| Reaction Type | Key Features | Catalyst/Conditions |

| Domino A³-Coupling/Hydride Transfer/Alkynylation | Synthesis of nitrogen-tethered 1,6-enynes. rsc.org | Cu/Cd-cocatalysis. rsc.org |

| Visible-Light-Induced Cascade Cycloaddition | Synthesis of cyanoalkylsulfonylated quinolines. acs.org | Visible light, photoredox catalyst. acs.org |

| Copper-Relay-Catalyzed Cascade/Electrocyclization | Construction of perifused ring systems. chinesechemsoc.org | Copper catalysis. chinesechemsoc.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Prop 2 Yn 1 Yl Non 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. uobasrah.edu.iq Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional experiments like COSY, HSQC, and HMBC, it is possible to map out the entire carbon skeleton and the placement of protons, thereby confirming the constitution and configuration of 5-(prop-2-yn-1-yl)non-2-ene.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the chemical environment and connectivity of all protons in the molecule. Based on its structure, distinct signals are expected. The terminal alkyne proton (H-C≡) would appear as a triplet, while the olefinic protons of the non-2-ene moiety would present as complex multiplets. The protons of the alkyl chain and the propargyl group would resonate in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show a distinct signal for each of the 12 carbon atoms in the molecule. The positions of the alkyne and alkene carbons are particularly diagnostic, appearing in characteristic downfield regions. The remaining sp³-hybridized carbons of the nonyl and propargyl groups would be found at higher field strengths.

A detailed assignment of the expected NMR signals can be predicted as follows:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (CH₃) | ~0.9 (t) | ~14 |

| C2 (=CH) | ~5.4 (m) | ~125 |

| C3 (=CH) | ~5.5 (m) | ~130 |

| C4 (CH₂) | ~2.0 (m) | ~35 |

| C5 (CH) | ~2.5 (m) | ~40 |

| C6-C8 (CH₂) | ~1.2-1.4 (m) | ~22-32 |

| C9 (CH₃) | ~0.9 (t) | ~14 |

| C1' (CH₂) | ~2.3 (d) | ~25 |

| C2' (C≡) | - | ~80 |

| C3' (≡CH) | ~2.0 (t) | ~70 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary. (t = triplet, d = doublet, m = multiplet).

Unequivocal assignments would be confirmed using 2D NMR experiments such as gCOSY (to establish proton-proton couplings) and gHMQC/gHSQC (to correlate protons with their directly attached carbons). scielo.br Long-range correlations from gHMBC experiments would be crucial for connecting the propargyl group to the C5 position of the nonene chain.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.

For this compound (C12H20), the expected exact mass of the molecular ion [M]⁺ would be approximately 164.1565. The observation of this ion by HRMS would confirm the elemental composition.

The mass spectrum also reveals structural information through the analysis of fragmentation patterns. When the molecular ion breaks apart in the mass spectrometer, it forms characteristic fragment ions. For this compound, key fragmentation pathways would likely involve cleavage at positions allylic to the double bond and propargylic to the triple bond, as these positions form stabilized carbocations.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 164 | [C₁₂H₂₀]⁺ | Molecular Ion |

| 149 | [C₁₁H₁₇]⁺ | Loss of CH₃ radical |

| 125 | [C₉H₁₇]⁺ | Loss of propargyl radical (•CH₂C≡CH) |

| 109 | [C₈H₁₃]⁺ | Cleavage at C4-C5 bond (allylic) |

| 67 | [C₅H₇]⁺ | Cleavage at C5-C6 bond |

| 39 | [C₃H₃]⁺ | Propargyl cation |

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of this compound must first be grown. carleton.edu If successful, single-crystal X-ray diffraction would yield a complete molecular structure, confirming the connectivity and providing precise measurements of all geometric parameters. unimi.it This method would definitively establish the stereochemistry of the double bond (E or Z configuration) and, if the compound crystallizes in a chiral space group, the absolute configuration of the stereocenter at C5. mdpi.com The resulting data includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. uobasrah.edu.iq When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of energy. An IR spectrum plots the amount of light absorbed versus its frequency (typically in wavenumbers, cm⁻¹).

The structure of this compound contains several functional groups with characteristic IR absorptions. The terminal alkyne is particularly notable, giving rise to a sharp C≡C-H stretch and a weaker C≡C triple bond stretch. The alkene group also has distinct stretching and bending vibrations.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | ≡C-H Stretch | Terminal Alkyne libretexts.orgopenstax.org |

| 3020-3100 | =C-H Stretch | Alkene pressbooks.pub |

| 2850-2960 | C-H Stretch | Alkane openstax.org |

| 2100-2260 | C≡C Stretch | Alkyne orgchemboulder.com |

| ~1650 | C=C Stretch | Alkene libretexts.org |

| 700-1000 | =C-H Bend (out-of-plane) | Alkene pressbooks.pub |

The presence of these characteristic bands in an experimental IR spectrum would provide strong evidence for the proposed molecular structure.

Research Applications and Significance of the Prop 2 Yn 1 Yl Moiety in Organic Chemistry

Role of the Propargyl Group as a Versatile Synthetic Handle in Organic Synthesis

The propargyl group serves as a highly adaptable synthetic handle, providing a gateway for a wide array of chemical transformations. nih.govwikipedia.org Its utility stems from the reactive carbon-carbon triple bond and the adjacent propargylic position, which can be readily functionalized. Propargylation, the introduction of a propargyl group into a molecule, is a cornerstone reaction for creating valuable intermediates. nih.gov These reactions often target aldehydes and ketones to produce secondary or tertiary homopropargylic alcohols, which are crucial building blocks in organic synthesis. mdpi.com

The versatility of the propargyl moiety is further demonstrated by its ability to undergo a variety of subsequent reactions. The terminal alkyne can participate in nucleophilic additions, cycloadditions, and metal-catalyzed cross-coupling reactions, while the propargylic position is susceptible to substitution and rearrangement reactions. nih.gov This dual reactivity allows for the construction of complex molecular frameworks from relatively simple starting materials.

Development of Ligands for Metal-Catalyzed Transformations

The unique structural and electronic features of the prop-2-yn-1-yl moiety have led to its incorporation into the design of novel ligands for metal-catalyzed transformations. The η³-propargyl ligand, for instance, has shown considerable potential in synthetic applications. researchgate.net Transition metal complexes bearing propargyl-containing ligands have been instrumental in catalyzing a diverse range of reactions.

Recent advancements have seen the development of bifunctional ligands that incorporate a propargyl group. These ligands can participate directly in the catalytic cycle, not only by coordinating to the metal center but also by acting as a reactive component. For example, a bifunctional N,N,P-ligand was shown to act as a base to promote the esterification of propargylic alcohols and as a tridentate ligand for a copper catalyst, enabling asymmetric propargylic substitution reactions. The development of such sophisticated ligands opens new avenues for designing highly selective and efficient catalytic systems.

Mechanistic Probes in Organic Reaction Studies

The propargyl group and its corresponding radical have served as valuable probes for elucidating reaction mechanisms. The propargyl radical, in particular, is a key intermediate in various chemical processes, including combustion and astrophysical chemistry. researchgate.netnih.gov Studying the formation, stability, and subsequent reactions of the propargyl radical provides critical insights into the pathways of complex chemical transformations. researchgate.net

For instance, the self-reaction of propargyl radicals is a fundamental step in the formation of polycyclic aromatic hydrocarbons (PAHs), which are significant environmental pollutants. nih.gov By investigating the kinetics and products of this reaction, scientists can better understand and potentially control the formation of these hazardous compounds. Furthermore, the oxidation of the propargyl radical is a key process that can inhibit the formation of PAHs and soot. acs.org The unique spectroscopic signatures of propargyl intermediates also allow for their detection and characterization, providing direct evidence for proposed mechanistic pathways.

Building Blocks for Complex Molecular Architectures

The prop-2-yn-1-yl moiety is a fundamental building block in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and materials with novel properties. nih.govresearchgate.net The inherent reactivity of the alkyne and the propargylic position allows for the facile construction of intricate molecular skeletons. Propargylic alcohols, amines, and epoxides are particularly valuable intermediates that can be elaborated into a wide range of complex structures. nih.govmdpi.com

For example, propargylamine (B41283) scaffolds are crucial synthetic intermediates for the preparation of various heterocyclic compounds such as oxazoles, imidazoles, and quinolines through metal-catalyzed reactions and cycloadditions. researchgate.net The strategic incorporation of a propargyl group early in a synthetic sequence allows for late-stage functionalization, a powerful strategy in the synthesis of diverse compound libraries for drug discovery and materials science.

Design of Pro-Chiral Systems and Asymmetric Synthesis Strategies

The propargyl group plays a pivotal role in the design of pro-chiral systems and the development of asymmetric synthesis strategies. The synthesis of chiral propargylic alcohols is a particularly important transformation, as these compounds are versatile chiral building blocks. nih.gov A variety of catalytic enantioselective methods have been developed for the addition of alkynes to aldehydes, yielding highly enantioenriched propargylic alcohols. organic-chemistry.orgrsc.org

The stereoselectivity of these reactions is often controlled by the use of chiral ligands that coordinate to a metal catalyst, creating a chiral environment around the reacting species. nih.gov This approach has been successfully applied in the synthesis of numerous complex natural products where the stereochemistry of a propargylic center is crucial for its biological activity. nih.gov The development of new chiral ligands and catalytic systems for asymmetric propargylation continues to be an active area of research, pushing the boundaries of stereoselective synthesis.

Future Research Directions for 5 Prop 2 Yn 1 Yl Non 2 Ene

Exploration of Novel Catalytic Transformations of the Enyne System

The dual reactivity of the alkene and alkyne groups in 5-(prop-2-yn-1-yl)non-2-ene opens avenues for a variety of catalytic transformations to generate molecular complexity. Future research could focus on several key areas:

Enyne Metathesis: This powerful reaction, often catalyzed by ruthenium or tungsten carbene complexes, could be employed for intramolecular cyclization (ring-closing enyne metathesis, RCEYM) or intermolecular reactions. wikipedia.orgnih.gov For this compound, RCEYM could lead to the formation of novel cyclic and bicyclic structures, which are valuable scaffolds in medicinal chemistry and natural product synthesis. nih.govnih.gov The reaction's efficiency is driven by the formation of a thermodynamically stable conjugated diene. wikipedia.org

Cycloisomerization Reactions: Transition metal catalysts, such as those based on platinum (e.g., PtCl2), gold, or ruthenium, can promote the rearrangement of the enyne framework to form diverse carbocyclic and heterocyclic systems. acs.org Depending on the catalyst and reaction conditions, different reaction pathways can be accessed, leading to a variety of skeletal reorganizations. nih.govacs.org For instance, platinum-catalyzed cycloisomerization can proceed through a platinacyclopentene intermediate. acs.org

Hydrofunctionalization Reactions: The addition of E-H bonds (where E can be a heteroatom or carbon) across the alkyne or alkene is an atom-economical way to introduce new functional groups. researchgate.net Research into selective hydroalkynylation, hydroamination, or hydrothiolation of the internal alkyne in the presence of the alkene would be a valuable pursuit. A cooperative catalyst system involving Pd(0), a Lewis acid, a copper salt, and a base has been shown to be effective for the trans-hydroalkynylation of internal 1,3-enynes. nih.gov

Tandem Reactions: The proximate reactive sites in this compound are ideal for designing tandem or cascade reactions. For example, a catalytic process could initiate a cyclization at one unsaturated bond, followed by a subsequent transformation involving the other. Such strategies offer a rapid increase in molecular complexity from a simple starting material.

| Catalytic Transformation | Potential Catalyst | Potential Product Type |

| Enyne Metathesis | Grubbs' Catalysts (Ru-based) | Cyclic Dienes, Bicyclic Compounds |

| Cycloisomerization | PtCl2, Au(I) complexes, Ru(II) complexes | Carbocycles, Heterocycles |

| Hydroalkynylation | Pd(0)/Senphos, B(C6F5)3, CuBr | Cross-conjugated Dieneynes |

| Tandem Cyclization/Functionalization | Transition Metal Complexes | Complex Polycyclic Architectures |

Development of Green Chemistry Approaches for its Synthesis

Future synthetic strategies for this compound and its derivatives should prioritize sustainability. This involves the development of processes that are more environmentally benign and efficient.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Enyne metathesis, for example, is an inherently atom-economical process. nih.gov

Catalyst Development: The use of non-toxic, earth-abundant metal catalysts is a key goal. While precious metals like palladium and ruthenium are highly effective, research into iron, copper, or nickel-based catalysts for enyne transformations is a growing field. organic-chemistry.org Furthermore, the development of recyclable catalysts, such as those supported on polymers or magnetic nanoparticles, would enhance the sustainability of the synthesis. organic-chemistry.org

Alternative Solvents and Reaction Conditions: Moving away from volatile organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of chemical processes. Photocatalysis, which uses light to drive chemical reactions, offers a green alternative for activating alkenes and alkynes, potentially enabling new reaction pathways for enyne systems under mild conditions. rsc.org

One-Pot Syntheses: Combining multiple synthetic steps into a single "one-pot" procedure reduces waste, saves time, and minimizes the need for purification of intermediates. rsc.orgresearchgate.net The development of one-pot methods for the synthesis of complex molecules from this compound would be a significant advancement. organic-chemistry.org

Advanced Materials Science Applications of Enyne Polymers and Derivatives

The unsaturated nature of this compound makes it a promising monomer for the synthesis of novel polymers with unique properties.

Conjugated Polymers: Polymerization through the alkyne and alkene functionalities could lead to the formation of conjugated polymers. oup.com These materials are of great interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The specific substitution pattern of this compound could influence the electronic and optical properties of the resulting polymer.

Branched and Hyperbranched Polymers: Enyne-containing molecules can be used as branching agents in polymerization reactions. acs.orgnih.gov The synthesis of star, miktoarm, or hyperbranched polymers using this compound as a monomer or branching unit could lead to materials with unique rheological and thermal properties. rsc.org These highly branched structures are finding applications in areas such as drug delivery and coatings. acs.org

Degradable Polymers: By incorporating cleavable linkages into the polymer backbone, for example through enyne metathesis polymerization of acetal-containing monomers, it is possible to create degradable polymers. nih.gov This is particularly relevant for biomedical applications where controlled degradation is required.

Post-Polymerization Modification: The alkene and alkyne groups within a polymer derived from this compound would serve as handles for post-polymerization modification. "Click" reactions, such as the thiol-ene and thiol-yne reactions, could be used to attach a wide variety of functional molecules to the polymer backbone, allowing for the fine-tuning of material properties. rsc.orgrsc.orgresearchgate.net

| Polymer Type | Potential Synthetic Route | Potential Application |

| Conjugated Polymers | Alkyne Polymerization, Metathesis | Organic Electronics, Sensors |

| Branched Polymers | Ring-Opening Metathesis Polymerization (ROMP) | Drug Delivery, Coatings |

| Degradable Polymers | Enyne Metathesis of Functionalized Monomers | Biomedical Devices |

| Functionalized Polymers | Post-polymerization "Click" Chemistry | Advanced Materials, Biomaterials |

Integration with Flow Chemistry and Automated Synthesis Platforms for Enyne Chemistry

The translation of enyne chemistry from traditional batch processes to continuous flow systems offers numerous advantages.

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and the safe handling of highly reactive intermediates. acs.orgnih.gov This is particularly beneficial for exothermic or fast reactions that can be difficult to control in batch.

Increased Efficiency and Scalability: Continuous flow synthesis can significantly shorten reaction times and improve yields. researchgate.net Scaling up production is often more straightforward in flow systems compared to batch reactors. soci.org

Automated Optimization: Automated flow synthesis platforms can be used to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst loading, stoichiometry) to identify optimal parameters for a given transformation. acs.orgrsc.org This data-driven approach can accelerate the discovery of new reactivity and the development of robust synthetic protocols. researchgate.net

Multi-step Synthesis: Flow systems are well-suited for telescoping multiple reaction steps into a continuous sequence, minimizing the need for intermediate purification and reducing waste. umontreal.carsc.org A multi-step flow synthesis could be envisioned where this compound is generated in situ and then immediately used in a subsequent transformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.